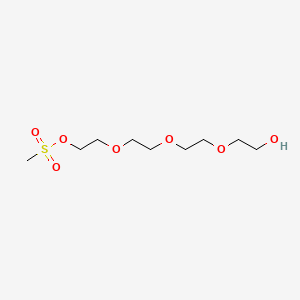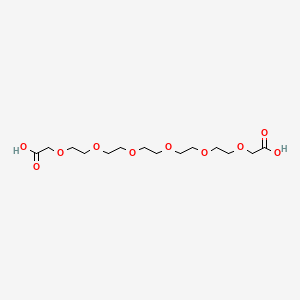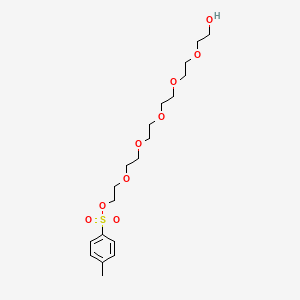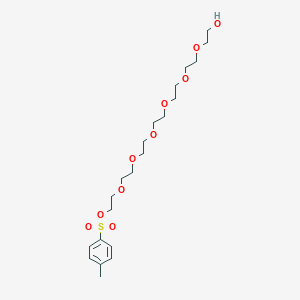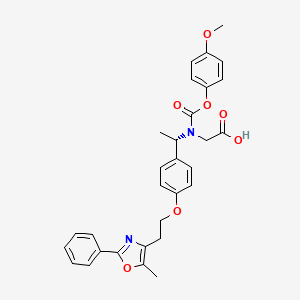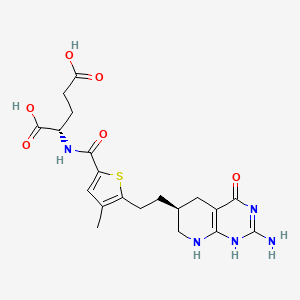![molecular formula C11H16O4 B1679280 3,9-Divinil-2,4,8,10-tetraoxaspiro[5.5]undecano CAS No. 78-19-3](/img/structure/B1679280.png)
3,9-Divinil-2,4,8,10-tetraoxaspiro[5.5]undecano
Descripción general
Descripción
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule having a central quaternary carbon atom (a spiro atom) with which two alicyclic rings are linked, each comprising five atoms . DVTOSU is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) which is a building block for polyorthoesters .
Synthesis Analysis
The synthesis of DVTOSU is carried out using a general synthesis method for acetals at acid pH (pH 3-5) by reacting an alcohol with an excess of aldehyde . The reaction conditions are adapted to enable the production of DVTOSU in 80% yield after 50 min reaction time at 80 °C reaction temperature and 20% excess aldehyde .Molecular Structure Analysis
The molecular formula of DVTOSU is C11H16O4 . The structure of DVTOSU is also available as a 2D Mol file .Chemical Reactions Analysis
DVTOSU is an acetal-type crosslinking agent comonomer and has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate . It has also been used as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .Physical And Chemical Properties Analysis
DVTOSU has a molar mass of 212.24 g/mol . It appears as a crystalline solid with a melting point of 43–46 °C .Aplicaciones Científicas De Investigación
Copolímerización en Emulsión Radical de Metacrilato de 2-Hidroxietílico
3,9-Divinil-2,4,8,10-tetraoxaspiro[5.5]undecano se ha utilizado en la copolímerización en emulsión radical de metacrilato de 2-hidroxietílico . Este proceso implica la formación de un polímero mediante la reacción de un monómero con un radical libre. El uso de this compound en este proceso mejora la reticulación del polímero, lo que lleva a una mejora de las propiedades mecánicas.
Síntesis de Micelas de Núcleo Reticulado Degradables por Ácido
Este compuesto se ha utilizado como agente de reticulación en la síntesis de micelas de núcleo reticulado degradables por ácido . Estas micelas tienen aplicaciones potenciales en la administración de fármacos, donde el núcleo degradable por ácido se puede utilizar para liberar fármacos de forma controlada en entornos ácidos, como tejidos tumorales o dentro de las células.
Síntesis de Copolímeros Biocompatibles
This compound se ha utilizado en la síntesis de nuevos copolímeros biocompatibles . Estos copolímeros se pueden utilizar para cargar fármacos, lo que proporciona una plataforma prometedora para los sistemas de administración de fármacos.
Preparación de Compuestos Magnéticos
El compuesto se ha utilizado en la preparación in situ de un compuesto magnético durante la funcionalización de poli[anhídrido maleico-co-3,9-divinil-2,4,8,10-tetraoxaspiro(5.5)undecano] con eritritol . Este proceso permite la preparación de nanocompuestos magnéticos, que tienen aplicaciones potenciales en diversos campos, incluida la resonancia magnética nuclear (RMN), el almacenamiento de datos y la separación magnética.
Introducción de Nanopartículas Magnéticas en la Matriz Polimérica
El procedimiento de introducir nanopartículas magnéticas en la matriz polimérica durante la funcionalización del copolímero permite la preparación de nanocompuestos magnéticos . Estos compuestos tienen aplicaciones potenciales en diversos campos, incluida la administración de fármacos, donde las nanopartículas magnéticas se pueden utilizar para guiar el fármaco al sitio objetivo.
Enlace de Moléculas Biológicas
Se anticipa que las nuevas matrices poliméricas, debido a sus funcionalidades adecuadas y específicas, se utilizarán para el enlace adicional de moléculas biológicas a través del grupo anhídrido maleico y la presencia de poliol . Esto se puede utilizar en el desarrollo de bioconjugados para diversas aplicaciones, incluida la administración de fármacos y la biosensación.
Mecanismo De Acción
Target of Action
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule . It is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is a building block for polyorthoesters . Therefore, its primary targets are the molecules and structures involved in the formation of these polyorthoesters.
Mode of Action
The mode of action of DVTOSU involves its role as an acetal-type crosslinking agent comonomer . It participates in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate . This process involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network of connected polymers.
Biochemical Pathways
The biochemical pathways affected by DVTOSU primarily involve the synthesis of polyorthoesters . These polymers have numerous applications, particularly in the field of biomedicine, where they can be used for drug delivery .
Result of Action
The result of DVTOSU’s action is the formation of polyorthoesters . These polymers can be used in various applications, including the creation of acid-degradable core-crosslinked micelles . These micelles can be used for drug delivery, enabling the controlled release of therapeutic agents .
Action Environment
The action of DVTOSU can be influenced by various environmental factors. For instance, the synthesis of DVTOSU requires specific conditions, including a certain pH and temperature . Additionally, DVTOSU is relatively unstable and can spontaneously isomerize during storage . Therefore, the storage and handling conditions can significantly impact the efficacy and stability of DVTOSU.
Safety and Hazards
Direcciones Futuras
DVTOSU has been used in the preparation of new polymeric compounds based on maleic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane copolymer (PMAU) patterned as a network for bioconjugation and tested as drug carrier systems . This suggests potential future directions in the field of drug delivery systems.
Propiedades
IUPAC Name |
3,9-bis(ethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXMQACSWCZQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC2(CO1)COC(OC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871552 | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78-19-3 | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol diacrolein acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylidene pentaerythritol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLIDENE PENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H20E9P087 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




